1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid
CAS No.: 773101-05-6
Cat. No.: VC3954613
Molecular Formula: C13H12Cl2O3
Molecular Weight: 287.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 773101-05-6 |
|---|---|
| Molecular Formula | C13H12Cl2O3 |
| Molecular Weight | 287.13 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H12Cl2O3/c14-10-2-1-8(7-11(10)15)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18) |
| Standard InChI Key | DBDIMKGSZUQUSV-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1=O)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
| Canonical SMILES | C1CC(CCC1=O)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a cyclohexane backbone with three distinct functional groups:
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A 3,4-dichlorophenyl ring attached at the 1-position, introducing aromaticity and electron-withdrawing chlorine atoms.
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A ketone group at the 4-position, contributing to its reactivity in oxidation and reduction reactions.
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A carboxylic acid group at the 1-position, enabling salt formation and hydrogen bonding .
The spatial arrangement of these groups is critical to its physicochemical behavior. XLogP3 values of 2.7 suggest moderate lipophilicity, favoring membrane permeability in biological systems .
Table 1: Key Identifiers and Molecular Data
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Physical State | Solid (at 20°C) | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Stability | Stable under refrigeration | |
| LogP (XLogP3) | 2.7 |
Applications in Pharmaceutical Research
Drug Intermediate Utility
The compound serves as a precursor in synthesizing more complex molecules. For example:
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Heterocyclic Derivatives: Reacting the ketone group with hydrazines forms pyrazoline rings, a common motif in anticancer agents .
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Salt Formation: The carboxylic acid group enables salt formation with amines, improving solubility for intravenous delivery .
Future Research Directions
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Pharmacological Profiling: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activity.
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Degradation Studies: Investigating microbial and photolytic breakdown products.
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Synthetic Optimization: Developing greener catalysts and higher-yield routes.
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